FBPA Exhibits 14‑Fold LAT1‑over‑LAT2 Selectivity, Whereas BPA Shows Only 4‑Fold Selectivity
The L‑type amino acid transporter 1 (LAT1) is the primary route for tumor‑selective boron delivery. 18F‑FBPA displays a Km of 196.8 ± 11.4 µM for LAT1 versus 2813.8 ± 574.5 µM for LAT2, yielding a selectivity ratio of approximately 14.3 [1]. In contrast, the unfluorinated BPA shows Km values of 20.3 ± 0.8 µM for LAT1 and 88.3 ± 5.6 µM for LAT2, giving a selectivity ratio of only 4.3 [2]. The 14‑fold selectivity of FBPA translates into lower background accumulation in normal tissues expressing LAT2 while maintaining tumor uptake via LAT1.
| Evidence Dimension | LAT1/LAT2 selectivity ratio (Km_LAT2 / Km_LAT1) |
|---|---|
| Target Compound Data | LAT1 Km = 196.8 ± 11.4 µM; LAT2 Km = 2813.8 ± 574.5 µM; selectivity ratio ≈ 14.3 |
| Comparator Or Baseline | BPA: LAT1 Km = 20.3 ± 0.8 µM; LAT2 Km = 88.3 ± 5.6 µM; selectivity ratio ≈ 4.3 |
| Quantified Difference | FBPA selectivity ratio is ~3.3‑fold higher than BPA (14.3 vs. 4.3) |
| Conditions | In vitro transporter assay using Xenopus oocytes expressing human LAT1 or LAT2; substrate uptake measured by HPLC |
Why This Matters
Higher LAT1/LAT2 selectivity directly impacts tumor‑to‑normal tissue boron concentration ratios, which is the critical parameter for BNCT efficacy and safety.
- [1] Watabe T, Ikeda H, Nagamori S, et al. 18F-FBPA as a tumor-specific probe of L-type amino acid transporter 1 (LAT1): a comparison study with 18F-FDG and 11C-Methionine PET. Eur J Nucl Med Mol Imaging. 2017;44(2):321-331. doi:10.1007/s00259-016-3487-1 View Source
- [2] Wongthai P, Hagiwara K, Miyoshi Y, et al. Boronophenylalanine, a boron delivery agent for boron neutron capture therapy, is transported by ATB0,+, LAT1 and LAT2. Cancer Sci. 2015;106(3):279-286. doi:10.1111/cas.12602 View Source
